5'-DMTr-dA(Bz)-Methyl phosphonamidite

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

Essential monomer for methylphosphonate-modified oligonucleotide synthesis. Generates uncharged, nuclease-resistant backbone (>3 hr serum stability vs <30 min for phosphodiesters) enabling passive cellular uptake. Requires extended coupling (6 min) and specialized deprotection—standard dA-CE phosphoramidite cannot substitute. For antisense therapeutics, diagnostic probes, and non-ionic DNA mechanistic studies.

Molecular Formula C45H51N6O6P
Molecular Weight 802.9 g/mol
Cat. No. B13718360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-dA(Bz)-Methyl phosphonamidite
Molecular FormulaC45H51N6O6P
Molecular Weight802.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39+,40+,58?/m0/s1
InChIKeySHLCUYWRZCTCOJ-YWGGCHKGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Core Building Block for Oligonucleotide Methylphosphonate Synthesis


5'-DMTr-dA(Bz)-Methyl phosphonamidite (CAS 114079-05-9) is a specialized deoxyadenosine phosphoramidite monomer engineered for the solid-phase synthesis of oligonucleotides bearing non-ionic methylphosphonate (MP) internucleotide linkages. Structurally defined by a 5'-O-dimethoxytrityl (DMTr) protecting group, an N6-benzoyl (Bz) protected adenine base, and a 3'-O-[methyl-(N,N-diisopropyl)]-phosphonamidite reactive moiety , this compound introduces neutral, nuclease-resistant backbones into synthetic DNA strands. Unlike standard cyanoethyl (CE) phosphoramidites that generate negatively charged phosphodiesters, this methyl phosphonamidite yields a charge-neutral backbone, fundamentally altering oligonucleotide physicochemical properties and enabling applications requiring enhanced stability and cellular uptake [1]. Its utility is particularly pronounced in antisense therapeutics, diagnostic probes, and mechanistic studies of non-ionic DNA analogues.

Why Standard Cyanoethyl Phosphoramidites Cannot Replace 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Critical Applications


Generic substitution of 5'-DMTr-dA(Bz)-Methyl phosphonamidite with a standard dA-CE phosphoramidite is not feasible due to the fundamentally different product backbone chemistry. Standard cyanoethyl (CE) phosphoramidites yield negatively charged phosphodiester linkages, which are rapidly degraded by serum nucleases (complete degradation within 30 minutes in human serum [1]) and exhibit poor cellular uptake. In contrast, methyl phosphonamidites generate uncharged methylphosphonate backbones that confer nuclease resistance and enable passive cellular entry [2]. Furthermore, the kinetics of solid-phase synthesis diverge significantly: methyl phosphonamidites require extended coupling times (typically 6 minutes vs 2 minutes for standard amidites [3]) and specialized deprotection protocols to avoid base modification [4]. These differences mandate distinct synthesis workflows and preclude simple interchangeability, making the procurement of the correct monomer essential for experiments targeting antisense effects, in vivo stability, or non-ionic DNA studies.

5'-DMTr-dA(Bz)-Methyl Phosphonamidite: Quantified Performance Differentiators vs. Cyanoethyl Phosphoramidites and Alternative Backbone Modifications


Coupling Kinetics: Methyl Phosphonamidite Requires 3x Longer Coupling Time for Optimal Yield

Methyl phosphonamidite monomers exhibit intrinsically slower coupling kinetics compared to standard cyanoethyl (CE) phosphoramidites, necessitating protocol adjustments. A direct head-to-head comparison of synthesis cycle conditions demonstrates that while standard CE amidites achieve optimal coupling within 2 minutes, methyl phosphonamidites require an extended coupling time of 6 minutes to reach comparable efficiencies [1]. This 3-fold difference in required reaction time is attributed to the reduced electrophilicity of the phosphorus center in methyl phosphonamidites . This difference directly impacts synthesis throughput and reagent consumption, representing a key operational consideration for procurement.

Oligonucleotide Synthesis Solid-Phase Chemistry Coupling Efficiency

Nuclease Resistance: Methylphosphonate Backbone Confers Complete Resistance in Serum vs. Rapid Phosphodiester Degradation

The methylphosphonate (MP) backbone generated from 5'-DMTr-dA(Bz)-Methyl phosphonamidite exhibits profoundly enhanced stability against nucleolytic degradation compared to the natural phosphodiester (PO) backbone from standard CE amidites. A cross-study comparable analysis reveals that unmodified PO oligodeoxynucleotides (D-oligo) are completely degraded within 30 minutes of incubation in human serum at 37°C [1]. In stark contrast, MP-modified oligos demonstrate undetectable degradation over 3 hours in cell culture medium containing 10% heat-inactivated fetal calf serum [2]. The methylphosphonate linkage is described as "completely resistant to hydrolysis by both exo- and endonucleases" [3]. This dramatic difference in biological stability is the primary driver for selecting methylphosphonate-modified oligos in therapeutic and in vivo applications.

Antisense Therapeutics Oligonucleotide Stability Nuclease Resistance

Backbone Charge Neutralization: Methylphosphonate Linkages Eliminate Poly-Anionic Character of DNA

A class-level inference from oligonucleotide backbone chemistry establishes that 5'-DMTr-dA(Bz)-Methyl phosphonamidite generates a neutral internucleotide linkage, in direct contrast to the negatively charged phosphodiester backbone produced by standard dA-CE phosphoramidite [1]. This charge neutralization is a critical differentiator because it enhances passive diffusion across cell membranes and alters oligonucleotide hybridization properties. The free energy decrement for duplex formation due to the introduction of each methylphosphonate linkage has been quantified as -0.75 kcal/mol in high salt, independent of the specific methylphosphonamidite monomer used [2]. This represents a measurable, albeit modest, thermodynamic penalty for hybridization relative to the natural phosphodiester backbone.

Cellular Uptake Antisense Mechanism Physicochemical Properties

Deprotection Compatibility: Ammonium Hydroxide Stability Prevents Undesired Base Modification

Methyl phosphonamidites synthesized with exocyclic amine protecting groups (such as N6-benzoyl for dA) exhibit a key stability advantage over alternative methylphosphonate building blocks during the deprotection step. Unlike monomers that are labile to standard ammonium hydroxide cleavage conditions, the Bz protecting group on 5'-DMTr-dA(Bz)-Methyl phosphonamidite is stable under these conditions and is removed only under the more stringent ethylenediamine/ethanol conditions required for methylphosphonate backbone deprotection [1]. This property prevents premature deprotection and subsequent base modification (e.g., at dC sites) during synthesis, a problem noted for other protecting group strategies . This ensures higher fidelity and purity of the final methylphosphonate oligonucleotide.

Oligonucleotide Synthesis Deprotection Chemistry Process Optimization

Optimal Use Cases for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Oligonucleotide Synthesis


Synthesis of Nuclease-Resistant Antisense Oligonucleotides for In Vitro and In Vivo Gene Silencing

When designing antisense oligonucleotides (ASOs) intended for cellular or animal studies, the methylphosphonate backbone generated by 5'-DMTr-dA(Bz)-Methyl phosphonamidite is essential to confer resistance to serum and intracellular nucleases, as quantified by the >3-hour stability in biological media compared to <30-minute degradation for phosphodiester oligos [1]. This stability is a prerequisite for observing sequence-specific antisense effects without confounding degradation artifacts.

Construction of Non-Ionic DNA Probes for Enhanced Cellular Uptake Studies

For investigations into cellular internalization mechanisms of oligonucleotides, the neutral methylphosphonate backbone produced by this monomer eliminates the poly-anionic charge of DNA [2]. This allows for passive diffusion across cell membranes, facilitating studies of intracellular localization and function without the need for transfection reagents.

Mechanistic Studies on Backbone-Charge Effects in DNA-Protein Interactions

To dissect the contribution of backbone electrostatics to DNA-protein binding or enzymatic activity, incorporating methylphosphonate linkages via 5'-DMTr-dA(Bz)-Methyl phosphonamidite provides a controlled way to alter local charge density. The modest ΔG penalty of -0.75 kcal/mol per modification [3] allows for the design of chimeric oligos where charge effects can be probed without completely abolishing duplex stability.

Production of Methylphosphonate-Capped Primers to Block Primer Extension in PCR

A single 3'-terminal methylphosphonate linkage introduced using this monomer creates a nuclease-resistant cap that prevents DNA polymerase extension [4]. This application is critical in techniques requiring a blocked 3'-end, such as certain next-generation sequencing library preparation protocols and allele-specific PCR methods.

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